methyl 2-(methylsulfanyl)-1H-1,3-benzodiazole-5-carboxylate
Overview
Description
“Methyl 2-(methylthio)-1H-benzo[d]imidazole-5-carboxylate” seems to be a complex organic compound. It likely contains an imidazole ring, which is a five-membered planar ring, which includes two nitrogen atoms that makes it a heterocycle .
Synthesis Analysis
While specific synthesis methods for “Methyl 2-(methylthio)-1H-benzo[d]imidazole-5-carboxylate” were not found, imidazole compounds can be synthesized using various methods. For instance, the Radziszewski reaction involves the condensation of glyoxal, ammonia, and acetaldehyde .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of an imidazole ring and various functional groups. The imidazole ring is a five-membered planar ring, which includes two nitrogen atoms .Scientific Research Applications
Antimicrobial and Antitubercular Activities
Benzimidazole derivatives have been identified as potent antimicrobial agents. A study detailed the synthesis of novel 2-aryl-5-(3-aryl-[1,2,4]-oxadiazol-5-yl)-1-methyl-1H-benzo[d]imidazole hybrids, which exhibited significant anti-tubercular activity against Mycobacterium tuberculosis, with certain compounds demonstrating two to four times the potency of standard drugs like pyrazinamide and ciprofloxacin (N. Shruthi et al., 2016). These findings highlight the potential of benzimidazole derivatives in combating tuberculosis and other microbial infections.
Synthesis Methodologies
Research into the synthesis of benzimidazole derivatives has led to the development of efficient methodologies. For instance, microwave-assisted synthesis techniques have been employed to rapidly produce novel functionalized hydantoin derivatives, demonstrating the versatility and applicability of benzimidazole compounds in various chemical syntheses (S. Kamila et al., 2011). Additionally, novel synthesis protocols for benzimidazole-based anticancer agents have been developed, showcasing the compound's significance in medicinal chemistry (G. Jagadeesha et al., 2023).
Anticancer Properties
Benzimidazole derivatives have also been explored for their anticancer properties. Studies have synthesized and evaluated various benzimidazole compounds for their antiproliferative effects against cancer cell lines, with some showing promising activity (C. Karthikeyan et al., 2017). This indicates the potential of benzimidazole derivatives as lead compounds for the development of new cancer therapeutics.
Mechanism of Action
Mode of Action
It is known that many imidazole derivatives interact with their targets by forming hydrogen bonds and hydrophobic interactions . The sulfur atom in the methylthio group may also participate in the formation of coordination bonds with metal ions in the active sites of target proteins .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of Methyl 2-(methylthio)-1H-benzo[d]imidazole-5-carboxylate . .
Properties
IUPAC Name |
methyl 2-methylsulfanyl-3H-benzimidazole-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-14-9(13)6-3-4-7-8(5-6)12-10(11-7)15-2/h3-5H,1-2H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFZKBKUSEAHYKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(N2)SC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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